REACTION_CXSMILES
|
NC1C=CC2N([CH:22]([CH2:27][CH2:28][CH3:29])[CH2:23][C:24]([OH:26])=[O:25])C(=O)N(CC3C4C(=CC=CC=4C)N(C)C=3)C=2C=1.[Si](N=C=O)(C)(C)C.C(=O)(O)[O-].[Na+].[CH2:44]1COC[CH2:45]1>>[CH2:44]([O:26][C:24](=[O:25])[CH2:23][CH2:22][CH2:27][CH2:28][CH3:29])[CH3:45] |f:2.3|
|
Name
|
3-[5-Amino-3-(1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N(C(N2CC2=CN(C3=CC=CC(=C23)C)C)=O)C(CC(=O)O)CCC)C=C1
|
Name
|
ethyl ester
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.73 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)N=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at RT for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture, stirred for another 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
was then extracted with Ethyl Acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer, dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a dark residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep TLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |